molecular formula CH6NO4P B14277983 [(Hydroxyamino)methyl]phosphonic acid CAS No. 134559-78-7

[(Hydroxyamino)methyl]phosphonic acid

Cat. No.: B14277983
CAS No.: 134559-78-7
M. Wt: 127.04 g/mol
InChI Key: AWVAXOBSZLNXPJ-UHFFFAOYSA-N
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Description

[(Hydroxyamino)methyl]phosphonic acid is an organophosphorus compound featuring a hydroxyamino (NH$2$OH) group attached to a methylene bridge (-CH$2$-) linked to a phosphonic acid (-PO$3$H$2$) moiety. This structure confers unique chemical and biological properties, particularly in chelation and enzyme inhibition. While its synthesis and applications are less explored compared to other phosphonates, its structural motifs align with bioactive compounds targeting metabolic pathways and metal ion interactions .

Properties

CAS No.

134559-78-7

Molecular Formula

CH6NO4P

Molecular Weight

127.04 g/mol

IUPAC Name

(hydroxyamino)methylphosphonic acid

InChI

InChI=1S/CH6NO4P/c3-2-1-7(4,5)6/h2-3H,1H2,(H2,4,5,6)

InChI Key

AWVAXOBSZLNXPJ-UHFFFAOYSA-N

Canonical SMILES

C(NO)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: [(Hydroxyamino)methyl]phosphonic acid can be synthesized through several methods. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and phosphorous acid. This reaction typically occurs under acidic conditions and can yield the desired product with high efficiency .

Industrial Production Methods: Industrial production of [(Hydroxyamino)methyl]phosphonic acid often involves the hydrolysis of phosphonodiamide or the oxidation of phosphinic acid. These methods are scalable and can produce the compound in large quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: [(Hydroxyamino)methyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[(Hydroxyamino)methyl]phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Hydroxyamino)methyl]phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Structural Analogues

a) 4-(Hydroxyamino)-4-oxobutylphosphonic Acid
  • Structure: Contains a hydroxyamino group and a ketone (oxo) at the C4 position, with a longer carbon chain.
  • Function: Inhibitor of 1-deoxy-D-xylulose 5-phosphate reducto-isomerase (DXR), a key enzyme in isoprenoid biosynthesis. Compared to fosmidomycin, it exhibits enhanced specificity due to the hydroxyamino-oxobutyl chain .
b) Aminophenylphosphonic Acids (e.g., (3-Aminophenyl)phosphonic Acid)
  • Structure: Aromatic ring substituted with amino and phosphonic acid groups.
  • Properties: Higher hydrophobicity (logP = 0.49) compared to [(Hydroxyamino)methyl]phosphonic acid, which is likely more hydrophilic due to the polar hydroxyamino group.
  • Applications: Used in surface functionalization and metal coordination. The absence of an aromatic system in [(Hydroxyamino)methyl]phosphonic acid may limit its use in materials science but enhance solubility for biomedical applications .
c) Besifovir (Antiviral Phosphonate)
  • Structure : Acyclic nucleotide phosphonate with a purine moiety.
  • Activity: Potent antiviral agent against hepatitis B virus (HBV).

Physicochemical Properties

Property [(Hydroxyamino)methyl]phosphonic Acid Phenylphosphonic Acid Fosmidomycin
logP (Calculated) ~-2.0 (estimated) 0.49 -1.8
pKa ~2.5 (phosphonic), ~6.5 (NHOH) 2.1, 7.1 2.3 (phosphonic)
Solubility High (polar groups) Moderate Moderate

Sources: Estimated from structural analogs

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